1-(4-(3-methoxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-(4-(3-methoxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes an imidazole ring, a methoxybenzamido group, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-methoxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 3-methoxybenzoic acid and o-toluidine. These intermediates undergo a series of reactions, including amide bond formation, imidazole ring construction, and benzylation.
Amide Bond Formation: The reaction between 3-methoxybenzoic acid and o-toluidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine results in the formation of 3-methoxybenzamido-o-tolyl.
Imidazole Ring Construction: The next step involves the cyclization of the amide intermediate with glyoxal and ammonium acetate to form the imidazole ring.
Benzylation: Finally, the benzylation of the imidazole derivative with benzyl chloride in the presence of a base like potassium carbonate yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-methoxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using reagents like potassium permanganate.
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of 1-(4-(3-hydroxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide.
Reduction: Formation of 1-(4-(3-methoxybenzylamino)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(3-methoxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(3-methoxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
1-(4-(3-hydroxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide: Similar structure with a hydroxyl group instead of a methoxy group.
1-(4-(3-methoxybenzylamino)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide: Similar structure with an amine group instead of an amide group.
Uniqueness
1-(4-(3-methoxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the methoxybenzamido group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
1-[[4-[(3-methoxybenzoyl)amino]phenyl]methyl]-N-(2-methylphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-18-6-3-4-9-23(18)29-26(32)24-16-30(17-27-24)15-19-10-12-21(13-11-19)28-25(31)20-7-5-8-22(14-20)33-2/h3-14,16-17H,15H2,1-2H3,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYRSVBYUHATSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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